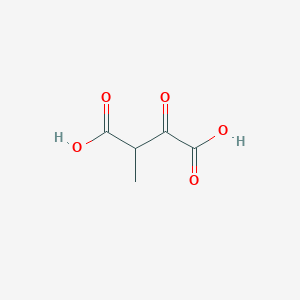

2-Methyl-3-oxobutanedioic acid

描述

Contextual Significance of Alpha-Keto Dicarboxylic Acids in Organic Chemistry

Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone group adjacent to a carboxylic acid. wikipedia.org This structural arrangement makes them highly versatile reagents in organic synthesis. researchgate.netacs.org They can serve as acylating agents, with the advantageous byproduct of their reactions often being carbon dioxide, which is considered environmentally benign. researchgate.net

Dicarboxylic acids, in general, are organic compounds that contain two carboxylic acid functional groups. wikipedia.org They are often crystalline solids at room temperature. The presence of two carboxyl groups allows them to form a variety of derivatives, such as esters and amides, at either one or both of the acid sites. wikipedia.org

The combination of these two functionalities in alpha-keto dicarboxylic acids results in a class of molecules with significant chemical reactivity and importance. They are key intermediates in various metabolic pathways, including the citric acid cycle, and serve as precursors for the biosynthesis of amino acids. wikipedia.org Their utility in organic synthesis is also well-established, where they participate in a range of reactions, including cyclizations and carbon-carbon bond-forming reactions. acs.org

Overview of 2-Methyl-3-oxobutanedioic Acid as a Key Synthetic Intermediate and Metabolic Constituent

This compound, with the chemical formula C5H6O5, is a specific example of an alpha-keto dicarboxylic acid. nih.gov It is also known by synonyms such as methyloxaloacetate (B1216108) and 2-methyl-3-oxosuccinic acid. nih.govjst.go.jp The presence of a chiral center at the second carbon atom means that it can exist as different stereoisomers, specifically (S)-2-methyl-3-oxosuccinic acid and (R)-2-methyl-3-oxosuccinic acid. nih.govzfin.org

As a synthetic intermediate, this compound and its derivatives, such as diethyl 2-methyl-3-oxosuccinate, are valuable in chemical synthesis. nih.govchemicalbook.com For instance, its diethyl ester is a precursor in the synthesis of 2-methylcitric acid. chemicalbook.com The reactivity of the ketone and carboxylic acid groups allows for a variety of chemical transformations.

In a biological context, methyloxaloacetate is involved in metabolic processes. evitachem.com It can participate in the citric acid cycle, contributing to cellular energy production. evitachem.com Furthermore, it can act as a precursor for the biosynthesis of amino acids and other biomolecules, highlighting its role in connecting energy metabolism with biosynthetic pathways. evitachem.com It can undergo reactions such as decarboxylation and transamination, catalyzed by specific enzymes. evitachem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H6O5 |

| Molecular Weight | 146.10 g/mol |

| Synonyms | 2-methyl-3-oxosuccinic acid, Methyloxaloacetate |

| CAS Number | 642-93-3 |

| ChEBI ID | 50793 |

Data sourced from PubChem. nih.gov

Historical Trajectory and Evolution of Research on this compound

Research into alpha-keto acids has a long history, with their synthesis and properties being a subject of chemical reviews for many decades. acs.org The study of dicarboxylic acids is also a foundational part of organic chemistry. wikipedia.org The intersection of these fields, in the study of alpha-keto dicarboxylic acids, gained significant momentum with the elucidation of central metabolic pathways like the citric acid cycle, where compounds like oxaloacetic acid play a pivotal role. wikipedia.org

The evolution of research has seen a shift from basic synthesis and characterization to understanding the compound's role in complex biological systems and its application in modern synthetic methodologies. evitachem.com The development of advanced analytical techniques has enabled a more detailed investigation of its metabolic functions and its presence in various organisms. jmchemsci.com Engineered microorganisms have also been developed for the production of related compounds, indicating a growing interest in the biotechnological applications of these molecules. researchgate.net

Aims and Scope of the Academic Research Compendium

The primary aim of this compendium is to present a focused and scientifically accurate overview of this compound. The scope is strictly limited to its chemical and biological significance within an academic framework. This article has provided context on its class of compounds, detailed its properties and roles as a synthetic and metabolic component, and touched upon the historical and evolving nature of research in this area. By adhering to this structured approach, this article serves as a concise reference for this particular chemical entity.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-oxobutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-2(4(7)8)3(6)5(9)10/h2H,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJNNMFPXAHDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306805 | |

| Record name | 2-Methyl-3-oxobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-93-3 | |

| Record name | 2-Methyl-3-oxobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-oxobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Isomerism, and Structural Classification of 2 Methyl 3 Oxobutanedioic Acid

Standard IUPAC and Common Nomenclature of 2-Methyl-3-oxobutanedioic Acid

The compound with the chemical formula C₅H₆O₅ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name precisely describes its structure: a butanedioic acid backbone substituted with a methyl group at the second carbon and a ketone (oxo) group at the third carbon.

In addition to its systematic IUPAC name, the compound is recognized by several common names and synonyms. One of the most prevalent is 2-methyl-3-oxosuccinic acid , which relates it to its parent dicarboxylic acid, succinic acid (butanedioic acid). nih.gov Other synonyms include methyloxaloacetic acid and 2-oxo-3-methylsuccinic acid. nih.govnih.gov

| Identifier Type | Name/Identifier |

| IUPAC Name | This compound |

| Common Name | 2-methyl-3-oxosuccinic acid |

| Synonym | Methyloxaloacetate (B1216108) |

| Synonym | 2-oxo-3-methylsuccinic acid |

| ChEBI ID | CHEBI:50793 |

| PubChem CID | 4961356 |

| CAS Number | 642-93-3 |

This table presents various identifiers for this compound, facilitating its recognition across different chemical databases and literature.

Consideration of Stereoisomerism and Enantiomeric Forms (R and S Configurations)

Stereoisomerism is a critical feature of this compound due to the presence of a chiral center. The carbon atom at the second position (C2) is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a carboxyl group (-COOH), and a -C(=O)COOH group. This tetrahedral carbon with four distinct substituents gives rise to two non-superimposable mirror images known as enantiomers. vedantu.com

These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign an absolute configuration of either (R) or (S). chemistrysteps.compearson.com The assignment depends on the spatial arrangement of the groups around the chiral center.

(S)-2-methyl-3-oxosuccinic acid : This is one of the enantiomeric forms. nih.gov

(R)-2-methyl-3-oxosuccinic acid : This is the corresponding mirror image of the (S)-enantiomer. nih.govebi.ac.uk

The process involves assigning priorities to the substituents attached to the chiral carbon based on atomic number. youtube.com For this compound, the priorities would be assigned to the groups on the C2 carbon. The existence of these stereoisomers is significant as enantiomers can exhibit different biological activities.

Structural Relationships and Derivatives within the Butanedioic Acid Family

This compound is a derivative of butanedioic acid , more commonly known as succinic acid. nih.govontosight.ai Succinic acid is a simple four-carbon dicarboxylic acid that serves as the parent structure. The derivatives of butanedioic acid are numerous and have applications in various scientific fields. ontosight.ai

The structural family of butanedioic acid includes compounds where hydrogen atoms are replaced by other functional groups. In the case of this compound, it is functionally related to succinic acid by the addition of a methyl group and an oxo group. nih.gov

Other examples of butanedioic acid derivatives mentioned in chemical literature include:

Diethyl 2-methyl-3-oxosuccinate : An ester derivative where the carboxylic acid groups are esterified with ethanol. hmdb.caontosight.ai

Silylated derivatives : Such as the bis(trimethylsilyl) ester of butanedioic acid, used in analytical chemistry techniques like gas chromatography-mass spectrometry. nist.govnist.gov

Octenyl succinic anhydride (B1165640) (OSA) : A derivative where an octenyl group is attached to the succinic acid backbone, creating an amphiphilic molecule.

These derivatives highlight the versatility of the butanedioic acid scaffold for creating a wide range of chemical structures with diverse properties.

Tautomeric Equilibria and Keto-Enol Forms of this compound

Like many compounds containing a carbonyl group adjacent to a carbon with a hydrogen atom (an α-hydrogen), this compound can exist in equilibrium with its enol tautomer. chemistnotes.combyjus.com This phenomenon, known as keto-enol tautomerism , involves the migration of a proton and the shifting of electrons. masterorganicchemistry.com

The "keto" form is the standard structure of this compound, containing a ketone functional group. The "enol" form contains a hydroxyl group (-OH) bonded to a carbon atom involved in a carbon-carbon double bond (C=C). byjus.com

For this compound, the α-carbon (C2) has a hydrogen atom that can migrate. This allows for the formation of an enol tautomer. The equilibrium between the keto and enol forms can be influenced by factors such as the solvent. masterorganicchemistry.com While the keto form is generally more stable for simple ketones, the stability of the enol form can be enhanced by factors like conjugation or intramolecular hydrogen bonding. chemistnotes.comlibretexts.orglibretexts.org Given the presence of multiple carbonyl and carboxyl groups in this compound, its enol form could be stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and a nearby oxygen atom.

Synthetic Methodologies for 2 Methyl 3 Oxobutanedioic Acid and Its Academic Precursors

Conventional Chemical Synthesis Routes to 2-Methyl-3-oxobutanedioic Acid

Conventional synthetic methods for this compound and its derivatives primarily rely on well-established organic reactions. These routes often involve the sequential formation of the carbon skeleton followed by functional group manipulations.

Condensation Reactions for Carbon-Carbon Bond Formation

A foundational strategy for constructing the carbon framework of this compound involves condensation reactions, particularly the Claisen condensation. This reaction forms carbon-carbon bonds by joining two ester molecules or an ester and another carbonyl compound in the presence of a strong base. google.comnobelprize.org A crossed Claisen condensation, where two different esters are used, is a particularly relevant approach. libretexts.orgubc.calibretexts.org

For the synthesis of a precursor like diethyl 2-methyl-3-oxobutanedioate, a crossed Claisen condensation between diethyl oxalate (B1200264) and ethyl propionate (B1217596) can be envisioned. In this reaction, a strong base, such as sodium ethoxide, would be used to deprotonate the α-carbon of ethyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide leaving group yields the desired β-keto diester. Careful control of reaction conditions is crucial to favor the crossed condensation product over self-condensation of ethyl propionate. libretexts.org

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| Diethyl oxalate | Ethyl propionate | Sodium ethoxide | Diethyl 2-methyl-3-oxobutanedioate | Crossed Claisen Condensation |

Selective Oxidation and Functional Group Transformations in Precursor Synthesis

The synthesis of this compound may involve precursors where the ketone functionality is initially present as a hydroxyl group. Selective oxidation of a secondary alcohol to a ketone is a key functional group transformation in such synthetic routes. A plausible precursor to this compound is 2-methyl-3-hydroxybutanedioic acid. The selective oxidation of the secondary hydroxyl group in this precursor would yield the target molecule.

| Precursor | Target Functional Group | Transformation | Reagents |

| 2-Methyl-3-hydroxybutanedioic acid | Secondary alcohol | Oxidation | Chromic acid, PCC, Swern oxidation, Dess-Martin periodinane |

Esterification and Hydrolysis Strategies for Derivatization (e.g., Diethyl 2-Methyl-3-oxobutanedioate)

Ester derivatives of this compound, such as diethyl 2-methyl-3-oxobutanedioate, are important intermediates and can be synthesized through esterification of the corresponding dicarboxylic acid. However, a more common route involves the synthesis of the ester directly, as described in the condensation reaction section, followed by hydrolysis to obtain the free acid.

A practical synthesis of 2-methyl-3-oxobutanoic acid, a related compound, starts from 3-oxobutanoic acid. This process involves an initial esterification to protect the carboxylic acid, followed by methylation of the α-carbon, and subsequent hydrolysis of the ester to yield the final product. brainly.com A similar strategy can be applied to butanedioic acid derivatives.

The hydrolysis of the diester, diethyl 2-methyl-3-oxobutanedioate, to this compound can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid in the presence of excess water, is a reversible process. chemguide.co.uk Basic hydrolysis, or saponification, is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This initially produces the disodium salt of the dicarboxylic acid, which is then acidified in a separate step to yield the final this compound. libretexts.orgbeilstein-journals.org

| Starting Material | Transformation | Reagents | Product |

| Diethyl 2-methyl-3-oxobutanedioate | Acid Hydrolysis | H₃O⁺, heat | This compound |

| Diethyl 2-methyl-3-oxobutanedioate | Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | This compound |

Emerging and Advanced Synthetic Approaches

More contemporary synthetic methods aim to improve the efficiency and selectivity of the synthesis of this compound and its derivatives, with a particular focus on controlling stereochemistry.

Chemo- and Regioselective Synthetic Pathways

The synthesis of a polyfunctional molecule like this compound requires a high degree of chemo- and regioselectivity. Chemo- and regioselective synthetic pathways are designed to control which functional groups react and at which position in the molecule. researchgate.netorganic-chemistry.org For instance, in the synthesis of β-keto diesters, regioselective hydration of γ-acetoxy-α,β-alkynoates has been developed as a mild and atom-economical process. acs.org

Palladium-catalyzed hydrocarboxylation of alkenes with formic acid is another example of a highly chemo- and regioselective reaction that can be used to introduce carboxylic acid functionalities. researchgate.netnih.govorganic-chemistry.org While not directly applied to the synthesis of the target molecule in the reviewed literature, such methodologies highlight the ongoing development of selective reactions that could be adapted for the synthesis of complex dicarboxylic acids. The key to chemo- and regioselectivity often lies in the choice of catalyst and reaction conditions that can differentiate between similar functional groups or positions within a molecule.

Asymmetric Synthesis for Stereoselective Production of Chiral Forms

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-methyl-3-oxobutanedioic acid and (S)-2-methyl-3-oxobutanedioic acid. Asymmetric synthesis aims to produce a single enantiomer in excess.

Enzymatic and microbial transformations are powerful tools for asymmetric synthesis. For example, the asymmetric reduction of 2-methyl-3-oxosuccinates using baker's yeast has been shown to produce chiral hydroxy-dicarboxylic acid esters with high enantiomeric excess. core.ac.uk These can then be oxidized to the corresponding chiral keto-dicarboxylic acids. Alcohol dehydrogenases are another class of enzymes that can be used for the stereoselective reduction of ketones to chiral alcohols. researchgate.net Furthermore, transaminases can be employed in the asymmetric synthesis of chiral amino acids from α-keto acids, a technology that could potentially be adapted for the synthesis of chiral derivatives of this compound. researchgate.net

The use of chiral catalysts is another important approach to asymmetric synthesis. Chiral rhodium complexes, for instance, have been used in the asymmetric hydrogenation of enamides to produce chiral amino acids with high enantioselectivity. nobelprize.org While direct asymmetric synthesis of this compound using chiral catalysts is not widely reported, the principles of asymmetric catalysis are well-established and could be applied to this system. For example, a chiral auxiliary approach could be used, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then later removed. mdpi.com

| Approach | Method | Example Application |

| Enzymatic | Asymmetric reduction | Baker's yeast reduction of 2-methyl-3-oxosuccinates |

| Enzymatic | Asymmetric reduction | Alcohol dehydrogenase-catalyzed reduction of ketones |

| Chiral Catalyst | Asymmetric hydrogenation | Rhodium-catalyzed hydrogenation of enamides |

| Chiral Auxiliary | Stereoselective reaction | Use of a chiral amine to form a chiral enamine |

Sustainable and Green Chemistry Considerations in this compound Synthesis

The pursuit of sustainable chemical manufacturing has led to a critical evaluation of synthetic methodologies across the chemical industry, including for specialized compounds like this compound. Green chemistry principles, which focus on minimizing environmental impact and maximizing resource efficiency, offer a framework for developing more eco-friendly synthetic routes. This section explores the sustainable and green chemistry considerations for the synthesis of this compound and its academic precursors, focusing on the reduction of hazardous substances, the use of renewable resources, and the implementation of catalytic and biocatalytic methods.

Conventional synthetic routes to molecules structurally related to this compound, such as 2-methyl-3-oxobutanoic acid, often involve multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, a known method for preparing 2-methyl-3-oxobutanoic acid starts with 3-oxobutanoic acid and involves esterification using diazomethane, followed by alkylation with sodium methoxide and methyl iodide, and subsequent hydrolysis brainly.com. From a green chemistry perspective, this approach has several drawbacks, including the use of highly toxic and explosive diazomethane, a strong base, and a toxic alkylating agent.

In contrast, a greener approach would prioritize the use of less hazardous chemicals, renewable feedstocks, and catalytic methods to improve atom economy and reduce waste. The following table outlines a comparison between a conventional and a hypothetical greener synthesis for a related compound, highlighting key green chemistry metrics.

Interactive Data Table: Comparison of Synthetic Routes

| Metric | Conventional Route (e.g., for 2-methyl-3-oxobutanoic acid) | Hypothetical Green Route |

| Starting Material | Petrochemical-based | Biomass-derived precursors |

| Reagents | Diazomethane, Sodium Methoxide, Methyl Iodide | Biocatalysts (enzymes), safer alkylating agents (e.g., dimethyl carbonate) |

| Solvents | Volatile organic solvents | Water, supercritical CO2, or solvent-free conditions |

| Catalysis | Stoichiometric reagents | Catalytic (e.g., enzyme-catalyzed) |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher (inorganic salts, hazardous byproducts) | Lower (biodegradable byproducts) |

Recent advancements in biocatalysis and the use of renewable feedstocks present promising avenues for the sustainable synthesis of α-keto acids and dicarboxylic acids. mdpi.comresearchgate.net The enzymatic synthesis of α-keto acids, for example, often utilizes L-amino acids as starting materials and can be carried out in aqueous media under mild conditions. mdpi.com Engineered microorganisms have also been employed to produce α-keto acids from renewable resources like glucose. mdpi.com These biocatalytic methods offer high selectivity and can significantly reduce the environmental footprint compared to traditional chemical syntheses. nih.govnih.gov

For the synthesis of dicarboxylic acids, bio-based production is gaining traction as a sustainable alternative to petrochemical routes. agrobiobase.comrenewable-carbon.eu For instance, bio-succinic acid is now being produced commercially through the fermentation of renewable feedstocks. agrobiobase.com360iresearch.com This approach not only reduces reliance on fossil fuels but can also lead to a significant reduction in greenhouse gas emissions. agrobiobase.com The principles applied in the production of bio-succinic acid could potentially be adapted for the synthesis of substituted dicarboxylic acids like this compound.

The development of sustainable and green synthetic methodologies for this compound and its precursors is an ongoing area of research. The following table summarizes some of the key research findings and their potential application in the green synthesis of this target compound.

Interactive Data Table: Research Findings in Green Synthesis of Related Compounds

| Research Area | Key Finding | Potential Application to this compound Synthesis |

| Biocatalytic Alkylation | Engineered methyltransferases have been developed for the asymmetric alkylation of α-keto acids with high efficiency and enantioselectivity. nih.govnih.gov | A biocatalytic methylation step could be employed to introduce the methyl group, avoiding the use of toxic alkylating agents. |

| Renewable Feedstocks | α-Keto acids and their esters can be synthesized from biomass-derived platform chemicals. mdpi.com | Utilizing renewable starting materials would significantly improve the sustainability profile of the synthesis. |

| Enzymatic Oxidation | Oxidoreductases can be used for the selective oxidation of alcohols to ketones and carboxylic acids under mild conditions. | An enzymatic oxidation step could be used to introduce the oxo and carboxylic acid functionalities, replacing harsh chemical oxidants. |

| Whole-Cell Biotransformation | Engineered microbial strains can be used to convert simple sugars into complex molecules like dicarboxylic acids. researchgate.net | A whole-cell biotransformation process could potentially be developed for the direct production of this compound from renewable feedstocks. |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 Oxobutanedioic Acid

Reactions Involving the Alpha-Keto Carbonyl Group

The presence of an alpha-keto carbonyl group in 2-Methyl-3-oxobutanedioic acid makes it susceptible to a range of reactions typical of ketones, including nucleophilic additions, reductions, and condensations.

The carbonyl carbon of the keto group in this compound is electrophilic and can be attacked by nucleophiles. Common nucleophilic addition reactions for ketones include the addition of organometallic reagents (like Grignard or organolithium reagents), cyanide, and derivatives of ammonia. While specific studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from the general behavior of alpha-keto acids. For instance, the addition of a Grignard reagent (R-MgX) would be expected to yield a tertiary alcohol after protonation.

The alpha-keto group of this compound can be reduced to a secondary alcohol, forming a hydroxy-derivative. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Of particular interest is the stereochemical outcome of such reductions, which has been studied in similar molecules.

In a study on the reduction of the N-acetylcysteamine (NAC) thioester of (2R, S)-2-methyl-3-oxopentanoic acid by ketoreductase (KR) domains from polyketide synthases (PKSs), it was found that the reduction is both stereoselective and stereospecific. researchgate.net The eryKR1 domain was able to select the (2S)-stereoisomer from a racemic mixture and reduce it to the (2S, 3R)-hydroxy product. researchgate.net This highlights the potential for enzymatic reductions of this compound to yield specific stereoisomers of the corresponding 2-methyl-3-hydroxybutanedioic acid. The four possible stereoisomeric products of such a reduction can be separated and analyzed using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Table 1: Potential Stereoisomers from the Reduction of this compound

| Starting Material Stereoisomer | Product Stereoisomer |

| (S)-2-Methyl-3-oxobutanedioic acid | (2S, 3R)-2-Methyl-3-hydroxybutanedioic acid |

| (S)-2-Methyl-3-oxobutanedioic acid | (2S, 3S)-2-Methyl-3-hydroxybutanedioic acid |

| (R)-2-Methyl-3-oxobutanedioic acid | (2R, 3S)-2-Methyl-3-hydroxybutanedioic acid |

| (R)-2-Methyl-3-oxobutanedioic acid | (2R, 3R)-2-Methyl-3-hydroxybutanedioic acid |

The alpha-keto carbonyl group can participate in condensation reactions. For example, in the presence of a suitable catalyst, methyl ketones can undergo a Claisen-like condensation with carboxylic acids. nih.gov While the primary example involves the formation of 1,3-diketones, this demonstrates the potential for the keto group in this compound to react with other carbonyl-containing compounds. nih.gov Such reactions typically proceed through an enol or enolate intermediate.

Transformations of the Carboxylic Acid Moieties

The two carboxylic acid groups in this compound are key to some of its most significant reactions, namely decarboxylation and the formation of cyclic derivatives.

As a β-keto acid, this compound is prone to decarboxylation upon heating. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction proceeds through a cyclic, concerted transition state involving six electrons. libretexts.org The process results in the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com

The mechanism involves an intramolecular hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen. youtube.com Upon heating, the following electronic rearrangement occurs:

The O-H bond of the carboxylic acid breaks, and the electrons form a new C=O bond.

Simultaneously, the C-C bond between the carboxyl group and the alpha-carbon breaks, with these electrons shifting to form a C=C double bond in the enol intermediate.

The pi electrons of the original keto group abstract the proton from the carboxylic acid's hydroxyl group. youtube.com

This concerted mechanism explains why β-keto acids decarboxylate much more readily than other carboxylic acids. chemistrysteps.com The presence of the carbonyl group at the beta position is crucial for the formation of the stable six-membered cyclic transition state. chemistrysteps.com

Table 2: Steps in the Decarboxylation of this compound

| Step | Description | Intermediate/Product |

| 1 | Formation of a cyclic, six-membered transition state via intramolecular hydrogen bonding. | Cyclic transition state |

| 2 | Concerted rearrangement of six electrons leading to the cleavage of the Cα-COOH bond and loss of CO₂. | Enol intermediate + CO₂ |

| 3 | Tautomerization of the enol to the more stable keto form. | 2-Methyl-3-oxobutanoic acid |

The two carboxylic acid groups of this compound can undergo an intramolecular dehydration reaction to form a cyclic anhydride (B1165640). This is a common reaction for dicarboxylic acids that can form a five- or six-membered ring. The reaction is typically promoted by heating or the use of a dehydrating agent.

This cyclic anhydride can then serve as a precursor for the synthesis of cyclic imides. nih.govbeilstein-journals.org Cyclic imides are formed by the reaction of the anhydride with a primary amine or ammonia. beilstein-journals.org The reaction proceeds in two steps:

The amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an amic acid intermediate.

Subsequent heating and dehydration of the amic acid result in the closure of the ring to form the cyclic imide. beilstein-journals.org

This method is a widely used for the synthesis of various cyclic imides, which are important structural motifs in many biologically active compounds. nih.gov

Reactivity at the Methylene and Methyl Groups Adjacent to Carbonyls

The chemical reactivity of this compound is significantly influenced by the presence of electron-withdrawing carbonyl groups, which activate the adjacent methylene and methyl protons. The carbon atom situated between the two carbonyl groups is termed an active methylene carbon, and the hydrogens attached to it exhibit notable acidity.

The acidity of the α-hydrogens is a critical factor in the reactivity of active methylene compounds. shivajicollege.ac.inlibretexts.org This increased acidity is attributed to the inductive effect of the adjacent carbonyl groups and the resonance stabilization of the resulting carbanion (enolate). shivajicollege.ac.in The formation of a resonance-stabilized enolate is a key step in many reactions of β-dicarbonyl compounds.

One of the most important reactions involving the active methylene group is alkylation. libretexts.orglibretexts.org In the presence of a base, the active methylene proton can be abstracted to form a nucleophilic enolate ion. This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org While specific studies on this compound are not abundant, its structural similarity to acetoacetic ester suggests it would undergo similar alkylation reactions. libretexts.orglibretexts.org

Another characteristic reaction of compounds with active methylene groups is condensation. For instance, esters containing α-hydrogens can undergo Claisen condensation to form β-keto esters. libretexts.org

The methyl group adjacent to a carbonyl group can also exhibit reactivity, although it is generally less acidic than the methylene protons situated between two carbonyls. Under certain conditions, these methyl protons can be removed to form an enolate, which can then participate in reactions such as aldol condensations.

A primary reaction pathway for this compound, as a β-keto acid, is decarboxylation. masterorganicchemistry.comacs.org Upon heating, β-keto acids readily lose a molecule of carbon dioxide to form a ketone. masterorganicchemistry.com This process is thought to proceed through a cyclic, concerted transition state, resulting in an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com The presence of the methyl group at the α-position does not inhibit this fundamental reactivity.

| Functional Group | Type of Reactivity | Key Intermediates | Typical Reactions |

| Active Methylene Group | Acidity, Nucleophilicity | Enolate ion | Alkylation, Condensation |

| Methyl Group | Acidity (less than methylene) | Enolate ion | Aldol-type condensations |

| β-Keto Acid Moiety | Decarboxylation | Cyclic transition state, Enol | Loss of CO2 to form a ketone |

Theoretical and Computational Analysis of Reaction Mechanisms

Theoretical and computational studies provide valuable insights into the reaction mechanisms of molecules like this compound. While specific computational analyses for this exact molecule are limited in the public domain, extensive theoretical work has been conducted on the decarboxylation of β-keto acids, which is a key aspect of its reactivity.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of β-keto acid decarboxylation. semanticscholar.org These studies support the model of a cyclic transition state where the carboxylic acid proton is transferred to the β-carbonyl oxygen simultaneously with the cleavage of the C-C bond. nih.gov This concerted mechanism avoids the formation of a high-energy carbanion intermediate. masterorganicchemistry.com

Theoretical calculations have determined the activation barriers for the decarboxylation of various β-keto acids. For example, the activation barrier for the decarboxylation of formylacetic acid has been calculated to be 28.6 kcal/mol. nih.gov The loss of CO2 from the corresponding anion exhibits a significantly lower barrier. nih.gov These computational findings highlight the electronic factors that influence the reaction rate.

Furthermore, computational models can explore the role of solvents in reaction mechanisms. For keto-enol tautomerism, a fundamental process in the reactivity of this compound, continuum solvent models are used to predict the relative stabilities of the tautomers in different environments. comporgchem.com The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, which can be modeled computationally. researchgate.net

The principles derived from computational studies on analogous β-dicarbonyl compounds can be applied to understand the reactivity of this compound. For instance, the acidity of the active methylene protons and the nucleophilicity of the corresponding enolate can be rationalized through molecular orbital theory and electrostatic potential maps generated from quantum chemical calculations.

| Reaction/Process | Computational Method | Key Findings | Relevance to this compound |

| Decarboxylation | DFT, MP2, MP4SDTQ | Cyclic transition state, Calculation of activation barriers | Predicts a facile decarboxylation pathway |

| Keto-Enol Tautomerism | DFT with continuum solvent models (PCM, CPCM, SMD) | Prediction of tautomer stabilities in various solvents | Explains the influence of the environment on its structure and reactivity |

| Enolate Formation and Reactivity | Molecular Orbital Theory, Electrostatic Potential Maps | Rationalization of acidity and nucleophilicity | Provides a theoretical basis for its alkylation and condensation reactions |

Spectroscopic Characterization and Structural Elucidation Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-3-oxobutanedioic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule. The acidic protons of the two carboxyl groups are often broad and may undergo rapid exchange with deuterated solvents like D₂O, causing their signals to diminish or disappear.

The methine proton (-CH) is adjacent to two electron-withdrawing carbonyl groups, which deshields it significantly, causing its signal to appear downfield. This proton is split by the three protons of the neighboring methyl group, resulting in a quartet. Conversely, the methyl protons (-CH₃) are split by the single methine proton, appearing as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH ₃ | ~ 1.4 - 1.6 | Doublet (d) | ~ 7.0 |

| -CH - | ~ 3.8 - 4.1 | Quartet (q) | ~ 7.0 |

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to each of the five carbon atoms in the molecule, confirming the absence of molecular symmetry. The chemical shifts are heavily influenced by the electronegativity of the attached oxygen atoms. The carbonyl carbons of the ketone and carboxylic acid groups are the most deshielded, appearing at the lowest field. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~ 15 - 20 |

| -C H- | ~ 50 - 55 |

| -C OOH (at C4) | ~ 170 - 175 |

| -C OOH (at C1) | ~ 175 - 180 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methine proton quartet (~3.8-4.1 ppm) and the methyl proton doublet (~1.4-1.6 ppm), confirming their adjacent positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the methine proton and the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include:

The methyl protons (~1.4-1.6 ppm) would show correlations to the methine carbon (~50-55 ppm) and the ketone carbon (~195-205 ppm).

The methine proton (~3.8-4.1 ppm) would show correlations to the methyl carbon (~15-20 ppm), the ketone carbon (~195-205 ppm), and both carboxylic acid carbons (~170-180 ppm).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups. IR and Raman spectroscopy are complementary techniques; IR is more sensitive to polar vibrations like C=O, while Raman is more sensitive to non-polar, symmetric vibrations. nih.govacs.org

The IR spectrum is expected to be dominated by features from the carboxylic acid and ketone moieties. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration within hydrogen-bonded carboxylic acid dimers. libretexts.org The carbonyl region is expected to show intense, sharp peaks. The C=O stretch of the ketone typically appears at a slightly higher wavenumber than that of the conjugated carboxylic acid. noaa.gov

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch | Methyl, Methine | 2850 - 3000 | Medium | Medium |

| C=O stretch | Ketone | ~ 1720 - 1735 | Strong | Medium |

| C=O stretch | Carboxylic Acid | ~ 1700 - 1720 | Strong | Medium |

| C-O stretch | Carboxylic Acid | 1200 - 1320 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the structural components of a molecule through analysis of its fragmentation pattern. For this compound (molar mass: 146.10 g/mol ), the molecular ion peak (M⁺•) would be observed at an m/z of 146. nih.gov

Electron ionization (EI) would induce predictable fragmentation pathways characteristic of carboxylic acids and ketones. scienceready.com.au Alpha-cleavage (cleavage of bonds adjacent to a carbonyl group) is a common pathway. The loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) is also expected. libretexts.org

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 146 | [C₅H₆O₅]⁺• | Molecular Ion (M⁺•) |

| 129 | [M - OH]⁺ | •OH |

| 101 | [M - COOH]⁺ | •COOH |

| 102 | [M - CO₂]⁺• | CO₂ |

| 87 | [CH₃CHCO]⁺ | •COOH |

| 73 | [M - COOH - CO]⁺ | •COOH, CO |

| 45 | [COOH]⁺ | •C₃H₃O₂ |

X-ray Crystallography for Solid-State Structural Analysis of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation.

As of now, a publicly available crystal structure for this compound has not been reported. However, if a suitable single crystal were analyzed, the resulting data would provide unequivocal proof of its structure. Key insights from such an analysis would include:

Confirmation of Connectivity: Direct visualization of the atomic connectivity would confirm the 2-methyl-3-oxo substitution pattern on the butanedioic acid backbone.

Tautomeric Form: The analysis would confirm that the molecule exists in the keto form in the solid state, as opposed to a potential enol tautomer.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, most notably Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the determination of enantiomeric purity and the assignment of absolute configuration to chiral compounds. The fundamental principle behind these techniques lies in the fact that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, leading to distinct spectroscopic signals.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, denoted as ΔA (A_left - A_right), is plotted as a function of wavelength. The resulting CD spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the molecular stereochemistry. For a pair of enantiomers, the CD spectra are perfect mirror images of each other. nih.gov The intensity of a CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee).

This proportionality forms the basis for a quantitative assessment of enantiomeric purity. By constructing a calibration curve that plots the CD signal intensity at a specific wavelength against known enantiomeric excesses of a compound, the enantiomeric purity of an unknown sample can be determined. For instance, a solution containing a racemic mixture (50% of each enantiomer) will be CD silent, as the equal and opposite signals from the two enantiomers cancel each other out. Conversely, an enantiopure sample will exhibit the maximum CD signal.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. libretexts.orgwikipedia.org An ORD spectrum is a plot of the specific rotation [α] versus wavelength. Similar to CD spectroscopy, ORD spectra of enantiomers are mirror images. The presence of chromophores in a chiral molecule gives rise to characteristic Cotton effects in the ORD spectrum, which are anomalous dispersion curves in the regions of absorption. libretexts.org

The magnitude of the optical rotation at a given wavelength is related to the enantiomeric composition of the sample. Therefore, ORD can also be employed to determine the enantiomeric excess. Historically, ORD was a primary method for stereochemical analysis before the widespread availability of CD spectrometers. libretexts.org

Application in Research

In a research context, the application of chiroptical spectroscopy for the enantiomeric purity assessment of a compound like this compound would involve several steps. First, the CD and/or ORD spectra of the pure enantiomers, (2R)-2-methyl-3-oxobutanedioic acid and (2S)-2-methyl-3-oxobutanedioic acid, would be recorded under specific experimental conditions (e.g., solvent, concentration, temperature). The wavelengths of maximum positive and negative Cotton effects would be identified from these spectra.

Following the characterization of the pure enantiomers, a series of samples with varying and known enantiomeric excesses would be prepared. The CD or ORD spectra of these samples would be measured, and the signal intensity at the previously identified key wavelengths would be recorded. This data would then be used to generate a linear calibration curve.

With a validated calibration curve, the enantiomeric purity of a newly synthesized or isolated batch of this compound can be determined by measuring its CD or ORD spectrum under the same experimental conditions and comparing the observed signal intensity to the calibration curve.

While the principles described are generally applicable, a thorough search of the scientific literature did not yield specific experimental chiroptical data (CD or ORD spectra) for this compound. The following table illustrates a hypothetical dataset for the purpose of demonstrating how such data would be presented.

Hypothetical Circular Dichroism Data for Enantiomeric Purity Assessment of this compound

| Enantiomeric Excess (%) of (2S)-enantiomer | Molar Ellipticity (deg·cm²·dmol⁻¹) at λ_max |

| 100 | +X |

| 80 | +0.8X |

| 60 | +0.6X |

| 40 | +0.4X |

| 20 | +0.2X |

| 0 (Racemic) | 0 |

| -20 | -0.2X |

| -40 | -0.4X |

| -60 | -0.6X |

| -80 | -0.8X |

| -100 | -X |

Note: This table is for illustrative purposes only. "X" represents a hypothetical maximum molar ellipticity value, and λ_max represents the wavelength of the maximum Cotton effect. Actual experimental data for this compound is not publicly available at the time of this writing.

This lack of specific data in the public domain underscores a potential area for future research in the chiroptical characterization of this and related chiral compounds.

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Oxobutanedioic Acid

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure dictates the chemical reactivity and properties of a molecule. Molecular orbital theory explains how atomic orbitals combine to form molecular orbitals, which are then populated by electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. It is often employed for geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 2-Methyl-3-oxobutanedioic acid, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, could provide the optimized geometry, including bond lengths and angles. researchgate.netmdpi.comtandfonline.com

While specific DFT studies on this compound are not available, public databases like PubChem provide computed properties derived from such methods. nih.gov These typically include parameters like the molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov

Table 1: Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C5H6O5 | PubChem nih.gov |

| Molecular Weight | 146.10 g/mol | PubChem nih.gov |

| XLogP3 | -0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 146.02152329 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 91.7 Ų | PubChem nih.gov |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more demanding than DFT. wikipedia.orghu-berlin.dearxiv.org A comprehensive theoretical investigation of this compound would benefit from high-level ab initio calculations to precisely determine its electronic energy and properties. Currently, no published studies utilizing these high-level methods for this specific molecule have been identified.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy landscape. libretexts.org The presence of a methyl group and two carboxylic acid functions suggests a complex conformational space influenced by steric hindrance and potential intramolecular hydrogen bonding. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating the single bonds and calculating the energy at each step using quantum chemical methods. This would reveal the most stable conformer(s) and provide insights into the molecule's flexibility. Such a study for this compound has not been found in the existing literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. mdpi.comresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra. For instance, DFT calculations can provide a theoretical vibrational spectrum that, when compared with an experimental FT-IR spectrum, allows for the assignment of specific vibrational modes to the observed absorption bands. mdpi.com A search for experimental or predicted spectroscopic data for this compound beyond basic database entries has been unfruitful. A study combining experimental spectroscopy with high-level calculations would be necessary to fully characterize this molecule.

Biological Roles and Enzymatic Transformations in Non Human Systems

Metabolic Pathways Involving 2-Methyl-3-oxobutanedioic Acid

The biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a vital metabolic pathway in microorganisms and plants, absent in mammals. nih.govnih.gov This pathway features intermediates that are structurally analogous to or direct precursors of this compound.

The synthesis of valine and leucine begins with the condensation of two pyruvate (B1213749) molecules, a reaction catalyzed by acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.net This key enzymatic step produces 2-acetolactate (B3167203). Subsequently, 2-acetolactate is converted to 2,3-dihydroxy-3-methylbutanoate (B1258931) by the enzyme ketol-acid reductoisomerase (KARI). researchgate.net Following this, dihydroxyacid dehydratase (DHAD) catalyzes the formation of 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). nih.govresearchgate.net This keto acid stands at a crucial branch point. A transamination reaction catalyzed by a branched-chain aminotransferase (BCAT) converts it directly to valine. nih.govresearchgate.net

Alternatively, 3-methyl-2-oxobutanoate can enter a separate four-step branch to be converted into leucine. nih.gov In the fungus Saccharomyces cerevisiae, the immediate precursor to valine can be transformed into α-isopropylmalate, initiating the leucine-specific branch of the pathway which occurs in the cytosol. wikipathways.org

The isoleucine biosynthesis pathway runs parallel to this, starting with the deamination of threonine to produce 2-oxobutanoate (B1229078). researchgate.net The ALS/AHAS enzyme then catalyzes a reaction between 2-oxobutanoate and pyruvate to form 2-aceto-2-hydroxybutanoate. researchgate.net This product is then processed by the same subsequent enzymes—KARI, DHAD, and BCAT—to yield isoleucine. researchgate.net The entire BCAA biosynthetic pathway, until the final transamination step, largely occurs within the mitochondria in yeast and in the plastids in plants. nih.govwikipathways.org

The metabolism of BCAA-related ketoacids is intrinsically linked to central metabolic pathways like the tricarboxylic acid (TCA) cycle. The catabolism of BCAAs in plants and microorganisms generates intermediates such as acetyl-CoA and succinyl-CoA, which can directly enter the TCA cycle, thus serving as anaplerotic inputs to replenish cycle intermediates. nih.govmdpi.com In purple non-sulfur bacteria, for instance, various anaplerotic pathways are crucial for growth on simple organic acids like acetate, highlighting the flexibility of central carbon metabolism. mdpi.com

Furthermore, research into the origins of metabolism suggests that precursors to the modern TCA cycle may have been composed entirely of α-ketoacids. nih.gov An abiotic, metal-free reaction sequence has been demonstrated where pyruvate and glyoxylate (B1226380) react under mild aqueous conditions to form α-ketoacid analogues of TCA cycle intermediates, including α-ketoglutarate. nih.gov This suggests a plausible evolutionary transition from a simple α-ketoacid-based proto-metabolism to the sophisticated, enzyme-catalyzed TCA cycle seen today. nih.gov The degradation of complex organic compounds by fungi can also produce metabolites that are funneled into the TCA cycle. mdpi.com

Enzymology of this compound Metabolism

The metabolism of this compound and its related compounds is orchestrated by a suite of specific enzymes. The key enzymes in the BCAA biosynthetic pathway that act on the direct precursors have been extensively characterized in bacteria and plants. nih.gov

| Enzyme | EC Number | Function | Reaction Catalyzed |

| Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | EC 2.2.1.6 | First common step in valine, leucine, and isoleucine biosynthesis. | Condensation of two pyruvate molecules to form 2-acetolactate or condensation of pyruvate and 2-oxobutanoate to form 2-aceto-2-hydroxybutanoate. researchgate.net |

| Ketol-acid Reductoisomerase (KARI) | EC 1.1.1.86 | Second step in BCAA biosynthesis; involves an alkyl migration followed by a keto acid reduction. | Converts 2-acetolactate or 2-aceto-2-hydroxybutyrate to their corresponding 2,3-dihydroxy products. nih.govresearchgate.net |

| Dihydroxyacid Dehydratase (DHAD) | EC 4.2.1.9 | Third step in BCAA biosynthesis; required for the synthesis of both BCAAs and pantothenate. | Dehydrates the 2,3-dihydroxy acid products of KARI to form 2-keto-3-methylvalerate (isoleucine precursor) and 2-ketoisovalerate (valine precursor). nih.gov |

| Branched-chain Aminotransferase (BCAT) | EC 2.6.1.42 | Final step in BCAA synthesis and first step in BCAA catabolism. | Catalyzes the reversible transamination of branched-chain keto acids (BCKAs) to their corresponding amino acids (e.g., 3-methyl-2-oxobutanoic acid to valine). nih.gov |

This table summarizes the key enzymes involved in the metabolism of precursors to branched-chain amino acids.

In plants like the tomato (Solanum lycopersicum), distinct isoforms of BCATs are localized in different cellular compartments, suggesting specialized roles in either synthesis (chloroplasts) or catabolism (mitochondria). nih.gov

The study of enzyme kinetics provides quantitative insight into the efficiency and regulation of metabolic pathways. Key parameters derived from the Michaelis-Menten model, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), define an enzyme's affinity for its substrate and its catalytic capacity. teachmephysiology.com

Kinetic analyses have been performed on enzymes related to the metabolism of α-ketoacids. For example, a study on the 2-methylcitrate synthase (PrpC) from the protozoan parasite Eimeria tenella, a key enzyme in propionate (B1217596) metabolism, determined the Km and Vmax values for its substrates. The enzyme showed a Km of 5.239 mM for propionyl-CoA and 1.102 µM for oxaloacetic acid, with a Vmax of 191.11 and 225.48 nmol/min/mg, respectively. nih.gov Such studies are crucial for understanding the metabolic flux through a given pathway.

It is critical to perform these kinetic measurements under conditions that mimic the intracellular environment, as parameters can vary significantly otherwise. plos.org Mechanistic studies on enzymes like those in the Gfo/Idh/MocA family, which are involved in glycoside metabolism in gut bacteria, use computational methods like Density Functional Theory (DFT) calculations to determine the activation energies and thermodynamic favorability of specific reaction steps, such as oxidation and isomerization. frontiersin.org This level of analysis provides a deep understanding of the biocatalytic conversions at a molecular level.

Biosynthetic Pathways and Pathways of Degradation in Various Organisms (e.g., Fungi, Bacteria)

Microorganisms exhibit diverse capabilities for both synthesizing and degrading a wide array of organic compounds, including those related to this compound.

In fungi, such as the yeast Saccharomyces cerevisiae, the superpathway for BCAA biosynthesis is well-documented, involving a coordinated series of enzymatic reactions primarily located in the mitochondria. wikipathways.org Fungi are also highly effective at degrading complex organic matter. nih.gov Brown rot fungi, for instance, utilize a non-enzymatic, chelator-mediated Fenton system involving oxalates to depolymerize wood polysaccharides before enzymatic hydrolysis. nih.gov The degradation of hazardous organic compounds, like those in wood waste, by fungi such as Pleurotus ostreatus often leads to the formation of smaller metabolites like phthalic acid, which can be further metabolized. mdpi.com

Bacteria also possess robust degradation pathways. The interaction between fungi and bacteria can enhance the breakdown of complex polymers like lignin. mdpi.com Metabolomic analyses of such microbial consortia reveal that fungi may initially break down large molecules into intermediate metabolites, which are then further degraded by bacteria into smaller molecules. mdpi.com The degradation of dyes by mixed microbial cultures can result in metabolites such as 2-methyl butanoic acid. researchgate.net Ultimately, the degradation of organic acids in both fungi and bacteria often involves enzymatic decarboxylation or oxidation, channeling the resulting products into central metabolism. nih.gov

Biochemical Regulation of Pathways Involving this compound

Regulation in Bacteria

In bacteria, the regulation of the methylcitrate cycle is crucial for utilizing alternative carbon sources and for pathogenesis in some species. The regulatory mechanisms often involve a complex interplay of transcriptional activators and repressors.

Mycobacterium smegmatis

M. smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, provides a well-studied model for understanding the regulation of the methylcitrate cycle. This pathway is essential for metabolizing propionyl-CoA, a toxic intermediate produced from the breakdown of odd-chain fatty acids and certain amino acids, which are important carbon sources during infection. plos.org The key enzymes of the cycle, including methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase, are encoded by the prpDBC operon. asm.org The regulation of this operon is multifactorial, responding to nitrogen availability, phosphate (B84403) levels, and the presence of propionate.

Nitrogen Regulation: The global nitrogen regulator, GlnR, directly binds to the promoter region of the prpDBC operon and acts as a transcriptional repressor. asm.orgbiorxiv.org This links nitrogen metabolism with the assimilation of propionyl-CoA. Under nitrogen-limited conditions, the transcription of GlnR itself increases, leading to a significant decrease in the transcription of the prpDBC operon. asm.org Deletion of the glnR gene leads to faster growth on propionate, indicating the repressive role of GlnR. asm.orgnih.gov

Phosphate Regulation: The SenX3-RegX3 two-component system, which senses environmental phosphate levels, also modulates the methylcitrate cycle. frontiersin.orgnih.gov Under phosphate-limiting conditions, the response regulator RegX3 is activated and enhances the expression of the prpR gene. frontiersin.orgnih.gov PrpR is a transcriptional activator that, in turn, induces the expression of the prpDBC operon. plos.orgfrontiersin.org RegX3 can also directly bind to the promoter of the prpDBC operon. nih.gov This creates a link between phosphate sensing and the capacity to metabolize propionate.

Propionate-Mediated Induction: The transcriptional activator PrpR is considered a key regulator for the induction of the methylcitrate cycle in the presence of propionate. plos.org It is essential for the utilization of odd-chain fatty acids by activating the transcription of the prpDC operon. plos.org The regulatory protein PrpR from Salmonella typhimurium is thought to be activated by 2-methylcitrate, a downstream product of the pathway, creating a feed-forward regulatory loop. nih.gov

**Table 1: Transcriptional Regulation of the prpDBC Operon in *Mycobacterium smegmatis***

| Regulatory Factor | Condition | Effect on prpDBC Transcription | Fold Change (approx.) | Reference |

|---|---|---|---|---|

| GlnR | Nitrogen Limitation vs. Richness | Repression | 73% decrease (prpD), 65% decrease (prpB), 61% decrease (prpC) | asm.org |

| RegX3 | Phosphate Starvation | Activation (via PrpR) | Upregulation | frontiersin.orgnih.gov |

| PrpR | Presence of Propionate | Activation | Upregulation | plos.org |

Bacillus thuringiensis

In the soil bacterium Bacillus thuringiensis, the methylcitrate cycle, encoded by the prpCDB operon, is crucial for metabolizing propionyl-CoA and is tightly regulated in connection with the bacterium's growth phase and sporulation process. nih.gov

Negative Regulation: The transcriptional activity of the prp operon is negatively regulated by two global transcription factors, CcpA and AbrB. nih.gov CcpA is a key regulator of carbon catabolite repression, ensuring that preferred carbon sources like glucose are utilized first. AbrB is a transition state regulator that controls a wide range of genes involved in stationary phase processes. nih.gov

Positive Regulation: The LysR-type transcriptional regulator, CcpC, positively regulates the prp operon. nih.govresearchgate.net Deletion of ccpC results in a more than twofold reduction in the transcription of the prp operon. researchgate.net This complex regulation ensures that the methylcitrate cycle is most active during the stationary phase of growth. nih.gov

**Table 2: Regulation of the prp Operon in *Bacillus thuringiensis***

| Regulatory Factor | Regulatory Effect | Growth Phase of High Activity | Reference |

|---|---|---|---|

| CcpA | Negative | Stationary Phase | nih.gov |

| AbrB | Negative | Stationary Phase | nih.gov |

| CcpC | Positive | Stationary Phase | nih.govresearchgate.net |

Regulation in Fungi

In fungi, the methylcitrate cycle is important for growth on specific carbon sources and for virulence in pathogenic species. The regulation often involves induction by propionate or compounds that are metabolized to propionyl-CoA.

Paracoccidioides lutzii

This human pathogenic fungus utilizes the methylcitrate cycle to metabolize propionate. The genes encoding the key enzymes—methylcitrate synthase (MCS), methylcitrate dehydratase (MCD), and methylisocitrate lyase (MCL)—are upregulated in the presence of propionate, even when glucose is also available. nih.gov The induction is significantly higher when propionate is the sole carbon source. nih.gov The activity of methylcitrate synthase is also induced by propionate in both the mycelial and yeast forms of the fungus. nih.gov

**Table 3: Induction of Methylcitrate Synthase (MCS) Activity in *Paracoccidioides lutzii***

| Growth Condition | Cellular Form | MCS Activity | Reference |

|---|---|---|---|

| Propionate | Mycelium | Induced | nih.gov |

| Propionate | Yeast | Induced (higher than mycelium) | nih.gov |

| Glucose | Mycelium | Basal level (higher than yeast in propionate) | nih.gov |

Pyricularia oryzae

In the rice blast fungus Pyricularia oryzae, the methylcitrate cycle is crucial for development and virulence. apsnet.org The transcript levels of the genes for 2-methylcitrate synthase (MCS1) and 2-methylisocitrate lyase (MCL1) are significantly upregulated during appressorium formation and when the fungus is grown on carbon sources that produce propionyl-CoA, such as certain amino acids (isoleucine, valine) and fatty acids (heptadecanoic acid). apsnet.org

Table 4: Relative Transcript Levels of MCS1 and MCL1 in Pyricularia oryzae with Different Carbon Sources

| Carbon Source | Relative Transcript Level of MCS1 (compared to glucose) | Relative Transcript Level of MCL1 (compared to glucose) | Reference |

|---|---|---|---|

| Isoleucine | Significantly Upregulated | Significantly Upregulated | apsnet.org |

| Valine | Significantly Upregulated | Significantly Upregulated | apsnet.org |

| Heptadecanoic Acid | Significantly Upregulated | Significantly Upregulated | apsnet.org |

| Acetate | Significantly Upregulated | Significantly Upregulated | apsnet.org |

| Oleic Acid | Significantly Upregulated | Significantly Upregulated | apsnet.org |

| Glutamic Acid | Not Significantly Changed | Not Significantly Changed | apsnet.org |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methylcitrate |

| AbrB |

| Acetate |

| Acetyl-CoA |

| CcpA |

| CcpC |

| GlnR |

| Glucose |

| Glutamic Acid |

| Heptadecanoic Acid |

| Isoleucine |

| Methionine |

| Methylcitrate |

| Methylcitrate dehydratase |

| Methylcitrate synthase |

| Methylisocitrate lyase |

| Methyloxaloacetate (B1216108) |

| Oleic Acid |

| Oxaloacetate |

| Phosphate |

| Propionate |

| Propionyl-CoA |

| PrpR |

| Pyruvate |

| RegX3 |

| SenX3 |

| Succinate |

| Threonine |

Applications of 2 Methyl 3 Oxobutanedioic Acid in Advanced Chemical Synthesis and Research

2-Methyl-3-oxobutanedioic Acid as a Versatile Chiral Building Block in Organic Synthesis

This compound, also known as 2-methyl-3-oxosuccinic acid, possesses a chiral center at the second carbon position, making it an inherently valuable building block for asymmetric synthesis. nih.govnih.gov The presence of this stereocenter allows for the preparation of enantiomerically pure compounds, which is critical in the development of pharmaceuticals and other biologically active molecules where specific stereoisomers often exhibit desired activities.

The value of the parent oxosuccinate scaffold in chiral synthesis is well-established. For instance, biocatalytic methods, such as the asymmetric reduction of 2-oxosuccinic acid esters using baker's yeast (Saccharomyces cerevisiae), have been shown to produce chiral (S)-(-)-diethyl malate (B86768) with high enantiomeric excess (97–100% ee). This process, driven by NADH-dependent ketoreductases, demonstrates the potential to generate specific stereoisomers from this class of keto esters.

While direct applications starting from enantiopure this compound are specialized, the principle of using the oxobutanedioate framework is a key strategy. The chiral resolution of racemic mixtures or the enantioselective synthesis of its derivatives allows chemists to access complex molecular architectures with precise stereochemical control. ebi.ac.uk The separate cataloging of its (R) and (S) enantiomers underscores its recognition as a distinct chiral starting material in chemical databases. nih.govebi.ac.uk

Use as a Precursor for the Synthesis of Complex Natural Products and Bioactive Molecules

The structural framework of this compound, particularly in its esterified form like diethyl 2-methyl-3-oxosuccinate, is a versatile precursor for a wide range of complex and biologically active molecules. smolecule.comontosight.ai Its multiple functional groups—two esters and a ketone—provide numerous reaction sites for building molecular complexity. cymitquimica.com

Research has demonstrated its role as a key intermediate in the synthesis of various therapeutic agents. It serves as a starting material in synthetic pathways to create novel compounds with potential anticancer and antiviral properties. smolecule.com Furthermore, it is used in the development of antifungal and anti-inflammatory compounds. ontosight.ai Its utility extends to the synthesis of agrochemicals, such as pesticides and herbicides. ontosight.ai

Specific examples of its application include:

Bioactive Heterocycles: The compound is an effective intermediate for creating heterocyclic compounds, which are core structures in many pharmaceuticals. A notable example is its use in a multicomponent reaction to produce highly functionalized γ-lactam derivatives (2-pyrrolones), which have shown significant in vitro cytotoxicity against various human tumor cell lines. nih.gov

Metabolic Intermediates: Diethyl oxalopropionate, a synonym for diethyl 2-methyl-3-oxosuccinate, is a useful precursor in the laboratory synthesis of 2-Methylcitric Acid. cymitquimica.com

The following table summarizes selected bioactive molecules and classes synthesized using this compound derivatives.

| Target Molecule/Class | Precursor | Application/Significance |

| Anticancer Agents | Diethyl 2-methyl-3-oxosuccinate | Precursor for complex molecules that inhibit cancer cell growth. smolecule.com |

| Antiviral Agents | Diethyl 2-methyl-3-oxosuccinate | Building block for molecules that interfere with viral replication. smolecule.com |

| Antifungal Compounds | Diethyl 2-methyl-3-oxosuccinate | Intermediate in the synthesis of various antifungal agents. ontosight.ai |

| Anti-inflammatory Drugs | Diethyl 2-methyl-3-oxosuccinate | Intermediate in the synthesis of anti-inflammatory molecules. ontosight.ai |

| γ-Lactam Derivatives | 1-Ethyl 4-methyl 2-oxosuccinate | Synthesis of 3-amino-2-pyrrolones with antiproliferative activity. nih.gov |

Role in the Development of Novel Catalytic Systems and Reagents

The available scientific literature does not prominently feature this compound or its derivatives as foundational components for the development of new catalytic systems or reagents. While the compound itself is used in reactions that are promoted by catalysts, such as its synthesis via esterification catalyzed by sulfuric acid, its role is typically that of a substrate or building block rather than a catalyst or ligand. ontosight.ai Research into organocatalysis and functional materials often utilizes other organic acids and molecules for creating novel catalytic platforms. researchgate.net

Integration into Materials Science for Polymer and Specialty Chemical Development (Research Aspects)

In the field of materials science, derivatives of this compound are being explored for the creation of advanced polymers and specialty chemicals. Diethyl 2-methyl-3-oxosuccinate, in particular, serves as a valuable monomer or intermediate for developing functional polyesters. smolecule.com

The research focus in this area is on producing polymers with specific, desirable properties. One of the key applications is in the synthesis of biodegradable plastics, which offers an alternative to traditional petroleum-based polymers and addresses environmental concerns. smolecule.com By incorporating diethyl 2-methyl-3-oxosuccinate into the polymer backbone, scientists can modify the physical characteristics of the resulting material. The polymerization reactions are conducted under controlled conditions to produce polyesters that are then evaluated for their mechanical properties, thermal stability, and biodegradability. smolecule.com This integration into polymer chemistry highlights the compound's potential as a building block for creating eco-friendly and high-performance materials. smolecule.comontosight.ai

Design and Synthesis of Derivatives for Specific Research Probes or Tools

While the direct design of this compound derivatives as specific fluorescent or molecular probes is not widely documented, its structural features make it a compound of interest in biochemical research. Its diethyl ester derivative is utilized in studies related to metabolic pathways and enzyme activity. smolecule.com This utility stems from its structural similarity to natural metabolites, which allows it to act as an analogue or competitive inhibitor in enzymatic reactions. smolecule.com

Interaction studies have shown that diethyl 2-methyl-3-oxosuccinate has limited interaction with certain metabolic enzymes like cytochrome P450, but its structure is relevant for assessing transport across biological membranes. smolecule.com These fundamental studies, while not employing it as a probe in the classical sense, provide crucial data on molecular recognition and transport, which are foundational principles for designing future research tools. The synthesis of derivatives, such as those with reporter groups (e.g., fluorophores or affinity tags), represents a potential future direction for developing specific probes based on this chemical scaffold.

Future Research Directions and Emerging Challenges

Unraveling Novel Biosynthetic and Degradative Pathways in Diverse Organisms

A primary area for future investigation is the comprehensive mapping of the biosynthetic and degradative pathways of 2-Methyl-3-oxobutanedioic acid across a wider range of organisms. While its involvement in certain metabolic processes is known, its complete lifecycle, including its formation and breakdown, is not fully understood in all domains of life.

Future research should focus on: